3-(1-Hydroxycyclopentyl)prop-2-ynenitrile
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Overview
Description
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile is a chemical compound with the molecular formula C₈H₉NO It is characterized by the presence of a hydroxycyclopentyl group attached to a prop-2-ynenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclopentyl)prop-2-ynenitrile typically involves the reaction of a cyclopentyl derivative with a propargyl halide in the presence of a base. One common method includes the following steps:
Formation of the Cyclopentyl Derivative: Cyclopentanol is converted to cyclopentyl bromide using phosphorus tribromide (PBr₃).
Alkylation Reaction: The cyclopentyl bromide is then reacted with propargyl bromide in the presence of a strong base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(1-Oxocyclopentyl)prop-2-ynenitrile.
Reduction: 3-(1-Hydroxycyclopentyl)prop-2-ynamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclopentyl)prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxycyclohexyl)prop-2-ynenitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(1-Hydroxycyclopentyl)prop-2-ynamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxycyclopentyl group provides steric hindrance and electronic effects that influence its interactions with other molecules.
Properties
CAS No. |
32837-90-4 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-(1-hydroxycyclopentyl)prop-2-ynenitrile |
InChI |
InChI=1S/C8H9NO/c9-7-3-6-8(10)4-1-2-5-8/h10H,1-2,4-5H2 |
InChI Key |
MLDMYTHHECEIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CC#N)O |
Origin of Product |
United States |
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